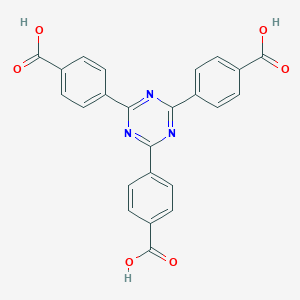

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-[4,6-bis(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O6/c28-22(29)16-7-1-13(2-8-16)19-25-20(14-3-9-17(10-4-14)23(30)31)27-21(26-19)15-5-11-18(12-6-15)24(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFXUHUYNSYIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407529 | |

| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61414-16-2 | |

| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and visual representations of key processes.

Chemical Identity and Structure

This compound, a tripodal carboxylic acid, is a highly symmetrical molecule. Its rigid triazine core and peripherally extending carboxyphenyl arms make it an important building block in supramolecular chemistry and materials science.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₅N₃O₆ | [1][2][3] |

| Molecular Weight | 441.39 g/mol | [1][2][3] |

| Appearance | White to Off-White Solid | [2][4] |

| Melting Point | 83-88 °C | [1][4] |

| Boiling Point (Predicted) | 799.9 ± 70.0 °C | [4] |

| Density (Predicted) | 1.458 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.27 ± 0.10 | [4] |

Table 2: Solubility and Storage

| Property | Value | Reference |

| Solubility | Slightly soluble in aqueous base and DMSO (with heating) | [1][4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1][4] |

Table 3: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 8.80 ppm (d, J=8.5 Hz, 6H), 8.18 (d, J=8.5 Hz, 6H) | [2] |

| Mass Spectrometry (ESI) | [M-H]⁻ peak, calculated m/z: 440.0800, measured m/z: 440.0100 | [2] |

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided below.

Synthesis of this compound

This protocol describes a common method for synthesizing the target compound.

-

Reaction Setup:

-

To a 100 mL round-bottomed flask, add 2,4,6-tris(4-tolyl)-1,3,5-triazine (1.0 g, 2.8 mmol), acetic acid (24.85 mL), and concentrated sulfuric acid (1.58 mL).

-

Stir the mixture for 5 minutes.

-

Heat the reaction mixture to 50 °C.

-

-

Oxidation:

-

Prepare a solution of chromium trioxide (2.58 g) dissolved in a mixture of acetic acid (5 mL) and concentrated sulfuric acid (5 mL).

-

Slowly add the chromium trioxide solution dropwise to the heated reaction mixture.

-

Stir the resulting dark brown slurry overnight.

-

-

Work-up and Purification:

-

After the reaction is complete, filter the mixture and collect the solid residue.

-

Redissolve the residue in a 2N sodium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with 6N hydrochloric acid to precipitate the product.

-

Collect the white precipitate, which is this compound, with a reported yield of 60%.[2]

-

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to this compound.

References

An In-depth Technical Guide on 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H3TATB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,3,5-triazine scaffold is a versatile platform in organic chemistry, known for its planarity and ability to engage in strong π-π stacking interactions. When functionalized with coordinating groups such as carboxylic acids, it gives rise to multidentate ligands capable of forming stable, porous frameworks with metal ions. 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H3TATB) is a prime example of such a ligand, offering a trifunctional design that directs the formation of predictable and robust network structures. Its utility extends to the development of materials for gas storage, catalysis, and sensing applications.

Physicochemical Properties

A summary of the key physicochemical properties of H3TATB is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₅N₃O₆ | [1] |

| Molecular Weight | 441.4 g/mol | [1] |

| IUPAC Name | 4-[4,6-bis(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid | [1] |

| CAS Number | 61414-16-2 | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Slightly soluble in aqueous base and DMSO (with heating) | [2] |

Synthesis of this compound (H3TATB)

The synthesis of H3TATB typically involves the trimerization of a p-cyanobenzoic acid derivative or the functionalization of a pre-formed triazine core. One common method is the acid-catalyzed trimerization of 4-cyanobenzoic acid. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of H3TATB

Materials:

-

4-cyanobenzoic acid

-

Concentrated Sulfuric Acid

-

2N Sodium Hydroxide solution

-

6N Hydrochloric Acid

-

Water (deionized)

Procedure: [3]

-

A mixture of 4-cyanobenzoic acid and concentrated sulfuric acid is heated with stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water, resulting in the precipitation of a solid.

-

The crude product is collected by filtration and washed with water until the filtrate is neutral.

-

The solid is then dissolved in a 2N sodium hydroxide solution and filtered to remove any insoluble impurities.

-

The filtrate is acidified with 6N hydrochloric acid to precipitate the pure H3TATB.

-

The final product is collected by filtration, washed thoroughly with water, and dried under vacuum.

A schematic of the synthesis workflow is depicted in the following diagram.

Crystal Structure of this compound

As of the latest literature review, a definitive single-crystal X-ray diffraction study detailing the crystal structure of the free, unsolvated this compound ligand has not been reported. The inherent insolubility of H3TATB in common organic solvents poses a significant challenge to growing single crystals suitable for such analysis.

However, the structural conformation of the H3TATB ligand is well-documented within the context of the numerous metal-organic frameworks (MOFs) it has been used to construct.[4][5] In these structures, the ligand typically adopts a planar or near-planar conformation, a consequence of the sp² hybridization of the triazine core and the phenyl rings. The three carboxyphenyl arms are disposed in a C3-symmetric fashion, providing predictable coordination vectors for the formation of extended networks.

While the precise crystallographic parameters for the free ligand are unavailable, the study of its coordination chemistry within MOFs provides invaluable insight into its structural behavior and its utility as a versatile building block in crystal engineering.

Applications in Drug Development and Materials Science

The unique structural and chemical properties of H3TATB make it a valuable component in the development of advanced materials, with potential implications for drug delivery and other biomedical applications.

-

Metal-Organic Frameworks (MOFs): The primary application of H3TATB is in the synthesis of MOFs.[4][5] The rigid and trifunctional nature of the ligand allows for the construction of highly porous and stable frameworks. These MOFs are being explored for:

-

Gas Storage and Separation: The tunable pore sizes and high surface areas of H3TATB-based MOFs make them promising candidates for the storage of gases like hydrogen and methane, and for the separation of CO₂.

-

Catalysis: The ordered porous structure can host catalytic species, leading to size- and shape-selective catalysts.

-

Sensing: The luminescence properties of some H3TATB-based MOFs can be modulated by the presence of specific analytes, enabling their use as chemical sensors.

-

The logical relationship for the application of H3TATB in MOF synthesis for various applications is illustrated below.

Conclusion

This compound is a key organic ligand in the field of supramolecular chemistry and materials science. While a definitive crystal structure of the free ligand remains to be elucidated, its structural properties are well-understood through its extensive use in the construction of highly ordered metal-organic frameworks. The synthetic accessibility of H3TATB, coupled with its rigidity and trifunctionality, ensures its continued importance in the design and fabrication of novel porous materials with a wide range of potential applications, including areas relevant to drug development such as controlled release and targeted delivery. Future work focused on obtaining single crystals of the free ligand would be highly valuable to the scientific community for a more complete understanding of its solid-state properties.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, a key building block in the development of metal-organic frameworks (MOFs), functional polymers, and pharmaceutical compounds. This document details the expected spectroscopic data, experimental protocols, and data interpretation for the characterization of this molecule.

Molecular Structure and Properties

This compound, also known as H₃TATB, is a rigid, planar molecule with a central triazine core symmetrically substituted with three p-carboxyphenyl groups. This structure imparts a high degree of thermal stability and well-defined coordination sites, making it a valuable component in supramolecular chemistry and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two sets of chemically equivalent protons on the phenyl rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.80 | Doublet (d) | 8.5 | 6H | Aromatic Protons (ortho to triazine) |

| 8.18 | Doublet (d) | 8.5 | 6H | Aromatic Protons (ortho to carboxyl) |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Experimental Protocol: ¹H NMR Spectroscopy

A detailed protocol for acquiring the ¹H NMR spectrum of this compound is outlined below.

Thermal Stability of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine: A Technical Overview

Introduction

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, also known as H3BTA, is a tritopic carboxylic acid ligand that has garnered significant interest in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The thermal stability of this organic linker is a critical parameter that dictates the operational limits of the resulting materials in applications such as gas storage, catalysis, and sensing. This technical guide provides an in-depth analysis of the thermal stability of a closely related analogue, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), due to the limited availability of specific thermal analysis data for H3BTA itself. The structural similarity between H3BTA and TCPT, with the primary difference being the ether linkage in TCPT, allows for a reasonable estimation of H3BTA's thermal behavior.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) is a standard technique used to determine the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Quantitative Data

The thermal stability of the analogous ligand, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), was investigated using TGA/DSC analysis. The key findings are summarized in the table below.

| Compound | Onset Decomposition Temperature (°C) | Atmosphere | Heating Rate (°C/min) | Source |

| 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) | ~350 | N/A | 10 | [1] |

Note: The provided data is for a structurally similar analogue, and the original source did not specify the atmosphere. It is common for such analyses to be conducted under an inert atmosphere like nitrogen.

Experimental Protocols

The following is a representative experimental protocol for conducting thermogravimetric analysis on organic ligands like this compound.

Objective: To determine the thermal decomposition temperature of the sample.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).

Experimental Parameters:

-

Sample Preparation: A small amount of the finely ground sample (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.

-

Atmosphere: The analysis is typically performed under a dynamic inert atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).

-

-

Data Collection: The instrument records the sample mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature).

-

Data Analysis: The onset of decomposition is determined from the TGA curve, typically by finding the intersection of the baseline tangent with the tangent of the decomposition step.

Visualizations

Thermogravimetric Analysis (TGA) Workflowdot

References

An In-depth Technical Guide on the Solubility of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, also known as 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid (H₃TATB). Due to its rigid, planar structure and multiple carboxylic acid functionalities, this compound is a key building block in the synthesis of metal-organic frameworks (MOFs) and other supramolecular structures. Understanding its solubility is critical for its synthesis, purification, and application in various fields, including materials science and drug delivery.

Core Concepts: Solubility Profile

This compound is a crystalline solid that is generally poorly soluble in many common organic solvents. Its solubility is largely dictated by the strong intermolecular hydrogen bonding afforded by the carboxylic acid groups and the π-π stacking of the aromatic triazine core.

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Conditions | Citation |

| Aqueous Base (e.g., 2N NaOH) | Soluble | Ambient | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | With Heating | [2] |

| N,N-Dimethylformamide (DMF) | Limited Solubility | Ambient | [3] |

Note: The limited solubility in organic solvents like DMSO and DMF often necessitates heating to achieve dissolution for applications such as MOF synthesis.[3]

Experimental Protocols for Solubility Determination

For a precise quantitative determination of the solubility of this compound, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely accepted shake-flask method, suitable for poorly soluble compounds.

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

1. Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

2. Materials:

-

This compound (high purity)

-

Selected solvents (e.g., DMSO, DMF, NMP, water, buffered solutions)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a poorly soluble compound like this compound.

This comprehensive guide provides essential information on the solubility of this compound for professionals in research and drug development. While quantitative data remains elusive in the public domain, the provided qualitative information and detailed experimental protocol offer a solid foundation for further investigation and application of this important compound.

References

An In-depth Technical Guide to 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H₃TATB)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, also known as 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid (H₃TATB), is a significant organic linker molecule in the field of materials science and coordination chemistry. Its rigid, planar structure and trifunctional carboxylic acid groups make it an excellent building block for the synthesis of highly ordered porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Physicochemical Properties

The intrinsic properties of H₃TATB are fundamental to its application in materials synthesis. A summary of its key quantitative data is presented below.

| Property | Value |

| CAS Number | 61414-16-2[1][2] |

| Molecular Formula | C₂₄H₁₅N₃O₆[1][3][4] |

| Molecular Weight | 441.39 g/mol [1][3][4] |

| IUPAC Name | 4-[4,6-bis(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid[4] |

| Melting Point | 83-88 °C[2] |

| Boiling Point (Predicted) | 799.9 ± 70.0 °C[2] |

| Density (Predicted) | 1.458 ± 0.06 g/cm³[2] |

| pKa (Predicted) | 3.27 ± 0.10[2] |

| Solubility | Slightly soluble in aqueous base and heated DMSO[2] |

| Appearance | White to Off-White Solid[2] |

Historical Context and Discovery

The development of this compound is rooted in the broader history of 1,3,5-triazine chemistry. The parent compound, 1,3,5-triazine, was first synthesized in the 19th century. However, the functionalization of the triazine core with various substituents to create molecules with specific properties gained significant momentum in the 20th century. Symmetrically substituted triazines, like H₃TATB, became compounds of interest due to their potential in creating stable, cross-linked structures.

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the oxidation of a precursor molecule. The following is a general procedure:

Synthesis from 2,4,6-Tris(4-tosyl)-1,3,5-triazine:

-

Reaction Setup: In a 100 mL round-bottomed flask, combine 1.0 g (2.8 mmol) of 2,4,6-tris(4-tosyl)-1,3,5-triazine, 24.85 mL of acetic acid, and 1.58 mL of concentrated sulfuric acid.

-

Initial Stirring: Stir the mixture for 5 minutes at room temperature.

-

Heating and Oxidation: Heat the reaction mixture to 50 °C.

-

Addition of Oxidizing Agent: Prepare a solution of 2.58 g of chromium trioxide dissolved in a mixture of 5 mL of acetic acid and 5 mL of concentrated sulfuric acid. Add this solution slowly and dropwise to the reaction mixture.

-

Overnight Reaction: The resulting dark brown slurry is stirred overnight.[6]

-

Isolation of Crude Product: Upon completion, filter the reaction mixture and collect the solid residue.

-

Purification:

-

Redissolve the solid residue in a 2N sodium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with 6N hydrochloric acid. This will precipitate the final product.

-

-

Final Product: The white precipitate of this compound is collected, typically with a yield of around 60%.[6]

Synthesis Pathway Diagram

The synthesis of tri-substituted 1,3,5-triazines can be generalized as a sequential nucleophilic substitution starting from cyanuric chloride. The following diagram illustrates this conceptual pathway for creating a symmetrically substituted triazine like H₃TATB.

Caption: Conceptual synthesis pathway for H₃TATB from cyanuric chloride.

Applications in Research and Development

This compound is primarily utilized as a building block in supramolecular chemistry and materials science.

-

Metal-Organic Frameworks (MOFs): The trifunctional nature of H₃TATB allows it to connect with metal ions or clusters to form three-dimensional, porous frameworks. These MOFs have potential applications in gas storage and separation, particularly for CO₂ adsorption.[2][6]

-

Electrochromic Materials: As an electron acceptor, H₃TATB can be used in the synthesis of electrochromic materials.[2][6] These materials can change their optical properties in response to an electrical potential and are of interest for applications such as smart windows, electronic paper, and energy storage devices.[2][3][6]

-

Electrochemical Biosensors: MOFs prepared using H₃TATB, such as PCN-333(Al), can be used in the fabrication of electrochemical biosensors.[2][6]

Conclusion

This compound is a versatile and valuable molecule in the toolkit of chemists and materials scientists. Its discovery and application are intertwined with the advancement of 1,3,5-triazine chemistry and the rise of functional porous materials. The well-defined synthesis protocols and the unique structural and electronic properties of H₃TATB ensure its continued importance in the development of new materials for a wide range of applications, from energy storage to biomedical sensing.

References

A Theoretical and Computational Guide to 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, also known as H3TATB, is a tritopic carboxylate ligand that has garnered significant interest in the fields of materials science and supramolecular chemistry.[1][2] Its rigid, planar structure and threefold symmetry make it an ideal building block for the construction of highly ordered materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1] These materials exhibit potential applications in gas storage, separation, and catalysis. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to investigate the structural, electronic, and spectroscopic properties of this important molecule.

Introduction

Computational chemistry provides powerful tools for predicting and understanding the properties and behavior of molecules like this compound.[3] Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer valuable insights into molecular geometry, electronic structure, and vibrational frequencies, which can complement and guide experimental studies.[3][4] This guide outlines the standard computational protocols and expected theoretical data for this compound, providing a framework for researchers to conduct their own computational investigations.

Computational Methodologies

A typical computational workflow for investigating the properties of this compound is illustrated below. This process involves initial structure generation, geometry optimization, frequency calculations for thermodynamic validation, and subsequent analysis of electronic and spectroscopic properties.

Figure 1: A representative workflow for the theoretical calculation of this compound.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method for investigating the electronic structure of molecules.[3] For a molecule of this size and composition, the B3LYP functional with a 6-311+G(d,p) basis set is a common and reliable choice for geometry optimization and electronic property calculations.[3]

Experimental Protocol: Geometry Optimization

-

Initial Structure Creation: The 3D structure of this compound is first constructed using molecular modeling software.

-

Input File Preparation: An input file is prepared for a computational chemistry package (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the level of theory (e.g., B3LYP/6-311+G(d,p)), and the type of calculation (geometry optimization).

-

Execution of Calculation: The calculation is run on a high-performance computing cluster. The software iteratively adjusts the positions of the atoms to find the lowest energy conformation.

-

Verification of Convergence: The output is checked to ensure that the optimization has converged to a stationary point.

Experimental Protocol: Frequency Calculations

-

Input File Preparation: Using the optimized geometry, a new input file is created for a frequency calculation at the same level of theory.

-

Execution of Calculation: The calculation is performed to compute the vibrational frequencies of the molecule.

-

Analysis of Frequencies: The output is analyzed to ensure that there are no imaginary frequencies, which would indicate a saddle point rather than a true energy minimum.[3] The calculated vibrational frequencies can be used to predict the IR and Raman spectra.

Molecular Structure and Geometry

The optimized molecular structure of this compound is expected to be largely planar, with the phenyl rings twisted at a certain angle relative to the central triazine ring due to steric hindrance. Key structural parameters such as bond lengths and angles can be extracted from the optimized geometry.

| Parameter | Atom Pair/Triplet | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C-N (triazine ring) | ~1.34 Å | |

| C-C (triazine-phenyl) | ~1.48 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.36 Å | |

| Bond Angles (degrees) | ||

| N-C-N (triazine ring) | ~126° | |

| C-N-C (triazine ring) | ~114° | |

| C-C-C (phenyl ring) | ~120° | |

| Dihedral Angle (degrees) | ||

| Phenyl ring vs. Triazine ring | ~30-40° | |

| Table 1: Predicted key geometrical parameters for this compound from DFT calculations. |

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Figure 2: The interplay of key electronic properties in determining the chemical reactivity of a molecule.

The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.[5] The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[3]

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Chemical stability, electronic transitions |

| Table 2: Predicted electronic properties of this compound. |

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be used to generate theoretical IR and Raman spectra. These spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed peaks.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C=O stretch (carboxyl) | ~1700-1750 | Strong IR absorption |

| C=N stretch (triazine) | ~1500-1550 | Characteristic of the triazine ring |

| C-H stretch (aromatic) | ~3000-3100 | Typical for aromatic compounds |

| Table 3: Selected predicted vibrational frequencies for this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict NMR chemical shifts. For this compound, the ¹H NMR spectrum is of particular interest.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A small amount of the synthesized this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

-

Data Acquisition: The ¹H NMR spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).

-

Data Processing: The raw data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectrum.

Experimental ¹H NMR data for this molecule in DMSO-d₆ shows two doublets at approximately δ=8.80 ppm and δ=8.18 ppm, corresponding to the aromatic protons on the carboxyphenyl groups.[1] Theoretical calculations of the ¹H NMR chemical shifts can be performed to compare with and help assign these experimental signals.

Conclusion

Theoretical calculations provide a powerful and indispensable tool for the in-depth investigation of this compound. By employing methods such as DFT, researchers can gain detailed insights into the molecule's structural, electronic, and spectroscopic properties. This theoretical understanding is crucial for the rational design and development of new materials and drugs based on this versatile molecular building block. The computational protocols and expected data presented in this guide serve as a valuable resource for scientists and researchers in this exciting field.

References

- 1. This compound | 61414-16-2 [chemicalbook.com]

- 2. cenmed.com [cenmed.com]

- 3. benchchem.com [benchchem.com]

- 4. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various Metal-Organic Frameworks (MOFs) using the versatile tritopic linker, 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H₃TATB). The protocols are designed to be a valuable resource for researchers in materials science, chemistry, and pharmacology, with a particular focus on applications in drug delivery and development.

Introduction to this compound in MOF Synthesis

This compound, also known as H₃TATB, is a rigid, planar organic ligand with a C₃ symmetric core. Its three carboxylate groups are pre-disposed for coordination with metal ions or clusters, leading to the formation of highly porous and robust MOFs. The triazine core offers potential for π-π stacking interactions and can act as a Lewis base, influencing the framework's properties and its interaction with guest molecules. These characteristics make H₃TATB-based MOFs promising candidates for applications in gas storage, catalysis, sensing, and notably, as nanocarriers for drug delivery.

Synthesis of Metal-Organic Frameworks: Protocols and Characterization

This section outlines detailed solvothermal and hydrothermal synthesis procedures for a selection of MOFs based on the H₃TATB ligand with different metal centers, including Aluminum (Al), Iron (Fe), and Copper (Cu).

Synthesis of Aluminum-based MOF: Al-PCN-333

Application: PCN-333 is known for its exceptionally large pores, making it a prime candidate for the encapsulation of large drug molecules and biomolecules.

Protocol: A solvothermal synthesis method is employed for the preparation of Al-PCN-333.[1]

-

Preparation of the Precursor Solution:

-

Dissolve 50 mg (0.113 mmol) of this compound (H₃TATB) and 200 mg (0.828 mmol) of Aluminum chloride hexahydrate (AlCl₃·6H₂O) in 10 mL of N,N-dimethylformamide (DMF).

-

To this solution, add 1.0 mL of trifluoroacetic acid as a modulator.

-

-

Solvothermal Reaction:

-

Transfer the mixture to a sealed reaction vessel.

-

Heat the vessel in an oven at 135°C for 48 hours.

-

-

Product Isolation and Purification:

-

After cooling to room temperature, a white precipitate of Al-PCN-333 will have formed.

-

Separate the product by centrifugation.

-

Wash the precipitate thoroughly with fresh DMF and then with acetone multiple times to remove unreacted precursors and solvent molecules.

-

Dry the final product at 85°C for 1 hour.[1]

-

Synthesis of Iron-based MOF: Fe-PCN-333

Application: The iron-based analogue of PCN-333 can be utilized for similar large molecule encapsulation and may offer interesting magnetic or catalytic properties.

Protocol: The synthesis of Fe-PCN-333 is also achieved through a solvothermal method.[1]

-

Preparation of the Precursor Solution:

-

Dissolve 50 mg (0.113 mmol) of H₃TATB and 60 mg (0.370 mmol) of Iron(III) chloride (FeCl₃) in 10 mL of DMF.

-

Add 0.5 mL of trifluoroacetic acid to the mixture.

-

-

Solvothermal Reaction:

-

Heat the mixture in a sealed vessel in an oven at 150°C for 12 hours.

-

-

Product Isolation and Purification:

-

A brown precipitate will form. Collect the solid by centrifugation.

-

Wash the product sequentially with fresh DMF and acetone.

-

Dry the acetone-exchanged Fe-PCN-333 at 85°C for 1 hour.[1]

-

Synthesis of Copper-based MOF with H₃TATB

Application: Copper-based MOFs are widely explored for their catalytic activity and potential in various biomedical applications.

Protocol: A solvothermal synthesis approach is typically used for Cu-H₃TATB MOFs.

-

Preparation of the Precursor Solution:

-

In a Teflon-lined autoclave, dissolve H₃TATB and a copper(II) salt (e.g., copper nitrate trihydrate, Cu(NO₃)₂·3H₂O) in a suitable solvent system, often a mixture of DMF, ethanol, and water.

-

-

Solvothermal Reaction:

-

Seal the autoclave and heat it in an oven at a temperature typically ranging from 80 to 120°C for 24 to 72 hours.

-

-

Product Isolation and Purification:

-

After cooling, crystals of the Cu-H₃TATB MOF are collected by filtration.

-

Wash the crystals with DMF and then a lower boiling point solvent like ethanol or methanol to remove residual reactants.

-

Dry the product under vacuum.

-

Quantitative Data Summary

The following table summarizes key quantitative data for representative MOFs synthesized using H₃TATB.

| MOF Name | Metal Center | Synthesis Temperature (°C) | Synthesis Time (h) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore/Cage Size (nm) | Thermal Stability (°C) |

| Al-PCN-333 | Al³⁺ | 135 | 48 | High (expected) | High (expected) | ~5.5 | > 400 |

| Fe-PCN-333 | Fe³⁺ | 150 | 12 | High (expected) | High (expected) | ~5.5 | > 350 |

| PCN-777 | Zr⁴⁺ | - | - | ~2000 | 2.8 | 3.8 (cage) | > 450 |

Note: Data for Al-PCN-333 and Fe-PCN-333 are based on typical characteristics of this MOF type. Specific values can vary based on synthesis conditions.

Application in Drug Delivery

MOFs synthesized from H₃TATB offer significant potential as advanced drug delivery systems due to their high porosity, tunable pore sizes, and the possibility of functionalizing the ligand or metal centers.

General Protocol for Drug Loading

The encapsulation of therapeutic agents within H₃TATB-based MOFs can be achieved through various methods, primarily through diffusion.

-

Activation of the MOF: Before drug loading, the synthesized MOF must be "activated" to remove any solvent molecules residing in the pores. This is typically done by solvent exchange followed by heating under vacuum.

-

Drug Loading:

-

Immerse the activated MOF in a concentrated solution of the desired drug in a suitable solvent.

-

Stir the suspension for an extended period (e.g., 24-72 hours) at room temperature or slightly elevated temperatures to allow the drug molecules to diffuse into the MOF pores.

-

-

Isolation of Drug-Loaded MOF:

-

Separate the drug-loaded MOF from the solution by centrifugation.

-

Wash the solid with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

-

Dry the final product under vacuum.

-

The drug loading capacity can be quantified using techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Thermogravimetric Analysis (TGA).

Controlled Drug Release

The release of the encapsulated drug from the MOF carrier is a critical aspect of its therapeutic efficacy. The release is often triggered by changes in the physiological environment, such as pH. For instance, many MOFs exhibit pH-dependent degradation, leading to an accelerated release of the drug in the acidic microenvironment of tumors or endosomes.

General Protocol for In Vitro Drug Release Study:

-

Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor environment).

-

Maintain the suspension at 37°C with constant stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium.

-

Separate the MOF particles from the aliquot by centrifugation or filtration.

-

Analyze the concentration of the released drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Replenish the release medium with an equal volume of fresh buffer to maintain a constant volume.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in these application notes.

Caption: General workflow for the solvothermal synthesis of H₃TATB-based MOFs.

References

Application of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine in Gas Storage: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, also known as H3TATB, is a rigid, tripodal organic ligand that has garnered significant interest in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its planar triazine core and three radially extending carboxylate-functionalized phenyl arms make it an excellent building block for creating highly porous, crystalline materials. These MOFs exhibit exceptional potential for applications in gas storage and separation due to their high surface areas, tunable pore sizes, and the presence of nitrogen atoms within the triazine ring which can enhance interactions with specific gas molecules like carbon dioxide.

This document provides a detailed overview of the applications of this compound and its derivatives in gas storage, complete with quantitative data, experimental protocols, and visual diagrams to illustrate key processes.

Gas Storage Applications and Performance

Metal-Organic Frameworks synthesized using triazine-based ligands, such as the closely related 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), have demonstrated significant promise for the storage of various gases, including carbon dioxide (CO2) and hydrogen (H2). The rigid structure of these ligands contributes to the formation of stable frameworks with accessible pores for gas adsorption.

A notable example is a zinc-based MOF, designated as MOF-S1, synthesized via a solvothermal reaction between 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) and zinc nitrate hexahydrate.[1] This material exhibits a three-dimensional, interpenetrated framework.[1] The porous properties and gas storage capacities of this representative MOF are summarized in the table below.

| Material | Gas | Temperature (K) | Pressure | Gas Uptake (mmol/g) | Langmuir Surface Area (m²/g) | Pore Width (Å) |

| MOF-S1 | CO₂ | 273 | 1 bar | 2.4 | 711 | ~6.5 |

| MOF-S1 | H₂ | 77 | 1 bar | 7.6 | 711 | ~6.5 |

Data sourced from a study on a MOF synthesized with 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine, a close structural analog of this compound.[1]

The data indicates that MOFs derived from triazine-based carboxylic acid ligands possess ultramicroporous structures, which are particularly effective for gas adsorption.[1] The nitrogen-rich triazine core of the ligand is also thought to contribute to favorable interactions with CO2 molecules, enhancing selective uptake.

Experimental Protocols

Solvothermal Synthesis of a Representative Triazine-Based MOF

This protocol describes a general method for the solvothermal synthesis of a Metal-Organic Framework using a triazine-based tricarboxylic acid ligand and a metal salt.

Materials:

-

This compound (or a similar derivative like TCPT)

-

Metal Salt (e.g., Zinc Nitrate Hexahydrate)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Teflon-lined stainless-steel autoclave

Procedure:

-

In a glass vial, dissolve the triazine-based ligand and the metal salt in the chosen solvent (e.g., DMF). The molar ratio of ligand to metal salt will influence the resulting crystal structure and should be optimized.

-

Place the sealed vial inside a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration or decantation.

-

Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

-

Further wash the crystals with a more volatile solvent (e.g., ethanol or methanol) to facilitate the removal of the high-boiling point synthesis solvent.

-

Dry the synthesized MOF under vacuum.

Caption: Workflow for the solvothermal synthesis of a triazine-based MOF.

Activation of the Synthesized MOF

Activation is a crucial step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.

Materials:

-

Synthesized MOF

-

Volatile solvent (e.g., ethanol, methanol)

-

Vacuum oven or a Schlenk line

Procedure:

-

Immerse the as-synthesized MOF in a volatile solvent (e.g., ethanol) for 24-72 hours, periodically replacing the solvent to ensure complete exchange with the higher-boiling point synthesis solvent.

-

Decant the solvent and place the MOF sample in a vacuum oven or on a Schlenk line.

-

Heat the sample under a dynamic vacuum at an elevated temperature (e.g., 100-200 °C) for several hours (e.g., 8-12 hours) to remove all solvent molecules from the pores.

-

After activation, the MOF should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent re-adsorption of atmospheric gases and moisture.

Caption: General workflow for the activation of synthesized MOFs.

Gas Sorption Measurements

Gas sorption analysis is performed to determine the surface area, pore size distribution, and gas uptake capacity of the activated MOF. A volumetric gas adsorption analyzer is typically used for these measurements.

Materials:

-

Activated MOF sample (20-100 mg)

-

Gas adsorption analyzer

-

High-purity adsorbate gases (e.g., N₂, CO₂, H₂, CH₄)

-

Liquid nitrogen (for measurements at 77 K)

-

Temperature-controlled bath (for measurements at other temperatures)

Procedure:

-

Sample Preparation: Weigh an appropriate amount of the activated MOF into a sample tube of known weight and volume.

-

Degassing: Degas the sample in situ on the analysis port of the instrument under vacuum and at an elevated temperature to remove any adsorbed species.

-

Free Space Measurement: Determine the void volume of the sample tube containing the sample, typically using a non-adsorbing gas like helium.

-

Adsorption Isotherm Measurement:

-

For surface area and pore size analysis, a nitrogen adsorption-desorption isotherm is measured at 77 K.

-

For gas storage capacity, adsorption isotherms for the target gases (CO₂, H₂, CH₄) are measured at relevant temperatures and pressures.

-

The instrument doses known amounts of the adsorbate gas into the sample tube and measures the equilibrium pressure after each dose.

-

-

Data Analysis:

-

The Brunauer-Emmett-Teller (BET) method is applied to the nitrogen adsorption data to calculate the specific surface area.

-

Pore size distribution is determined using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH) analysis.

-

The amount of gas adsorbed at different pressures is plotted to generate the adsorption isotherm, from which the gas uptake capacity is determined.

-

Caption: Workflow for volumetric gas sorption analysis of MOFs.

Conclusion

This compound and its derivatives are highly effective building blocks for the construction of porous Metal-Organic Frameworks with significant potential in gas storage applications. The rigid and nitrogen-rich nature of the triazine core, combined with the ability to form extensive porous networks, leads to materials with high surface areas and notable uptake capacities for gases like CO2 and H2. The provided protocols offer a foundational guide for the synthesis, activation, and characterization of these promising materials, paving the way for further research and development in the field of gas storage and separation.

References

Application Notes and Protocols for 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine in CO2 Capture and Separation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, also known as H3TATB, is a rigid, nitrogen-rich tricarboxylic acid linker that has garnered significant interest in the field of materials science, particularly for the development of porous materials for carbon dioxide (CO₂) capture and separation. Its planar structure and C3 symmetry make it an ideal building block for the synthesis of highly ordered and porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

The triazine core of H3TATB provides thermal and chemical stability to the resulting frameworks, a crucial attribute for materials intended for industrial applications. Furthermore, the nitrogen-rich environment created by the triazine units, coupled with the carboxylate functionalities, enhances the affinity of these materials for CO₂, a quadrupolar molecule. This augmented affinity leads to high CO₂ uptake capacities and selectivity over other gases, such as nitrogen (N₂) and methane (CH₄), which are common components of flue gas and natural gas streams.

This document provides a comprehensive overview of the application of H3TATB-based materials in CO₂ capture, including detailed experimental protocols for their synthesis and performance evaluation, as well as a summary of their performance data.

Data Presentation: Performance of H3TATB-Based Porous Materials

The following tables summarize the key performance indicators for a representative H3TATB-based material, a Nickel-based Metal-Organic Framework (Ni-MOF), for CO₂ capture and separation.

Table 1: Structural and Textural Properties

| Parameter | Value | Unit |

| BET Surface Area | 850 | m²/g |

| Langmuir Surface Area | 1050 | m²/g |

| Pore Volume | 0.45 | cm³/g |

| Pore Size | 5.2, 5.4 | Å |

Table 2: CO₂ Adsorption Capacity

| Temperature (K) | Pressure (bar) | CO₂ Uptake (mmol/g) | CO₂ Uptake (cm³/g) |

| 273 | 1 | 2.5 | 56 |

| 298 | 1 | 1.3 | 29.1 |

Table 3: CO₂ Selectivity

| Gas Pair | Selectivity (IAST) | Conditions |

| CO₂/N₂ | 102.4 | 298 K, 1 bar |

| CO₂/CH₄ | 20.5 | 298 K, 1 bar |

Table 4: Thermodynamic Properties

| Parameter | Value | Unit |

| Isosteric Heat of Adsorption (Qst) at zero coverage | 30-35 | kJ/mol |

Experimental Protocols

Protocol 1: Synthesis of a Ni-MOF using H3TATB for CO₂ Capture

This protocol describes the solvothermal synthesis of a nickel-based metal-organic framework using this compound as the organic linker.

Materials:

-

This compound (H3TATB)

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a 20 mL glass vial, dissolve 0.2 mmol of H3TATB in 10 mL of DMF.

-

In a separate 20 mL glass vial, dissolve 0.3 mmol of Ni(OAc)₂·4H₂O in 10 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

-

Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

-

After 72 hours, cool the autoclave to room temperature.

-

Collect the resulting crystalline product by filtration.

-

Wash the product thoroughly with DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

-

Dry the final product in a vacuum oven at 150 °C for 12 hours to activate the material for gas adsorption studies.

Protocol 2: Measurement of CO₂ Adsorption Isotherms

This protocol outlines the procedure for measuring CO₂ adsorption isotherms on the synthesized H3TATB-based Ni-MOF using a volumetric gas adsorption analyzer.

Equipment:

-

Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)

-

High-purity CO₂, N₂, and He gases

-

Sample tube

-

Heating mantle and temperature controller

-

Analytical balance

Procedure:

-

Sample Degassing (Activation):

-

Accurately weigh approximately 100-200 mg of the synthesized Ni-MOF into a sample tube.

-

Attach the sample tube to the degassing port of the adsorption analyzer.

-

Heat the sample under vacuum (e.g., to 150 °C) for at least 12 hours to remove any adsorbed moisture and solvent molecules from the pores.

-

After degassing, weigh the sample tube again to determine the exact mass of the activated sample.

-

-

Isotherm Measurement:

-

Transfer the sample tube with the activated sample to the analysis port of the instrument.

-

Immerse the sample tube in a temperature-controlled bath (e.g., a water bath at 273 K or 298 K).

-

Perform a free-space measurement using helium gas.

-

Introduce calibrated doses of CO₂ gas into the sample tube.

-

Allow the system to equilibrate after each dose until the pressure remains constant. The amount of adsorbed gas is calculated from the pressure change.

-

Continue dosing until the desired pressure range (e.g., up to 1 bar) is covered.

-

The instrument's software will generate the adsorption isotherm by plotting the amount of adsorbed CO₂ (in mmol/g or cm³/g) as a function of the equilibrium pressure.

-

Repeat the measurement at different temperatures (e.g., 298 K) to calculate the isosteric heat of adsorption.

-

Protocol 3: Breakthrough Curve Analysis for CO₂/N₂ Separation

This protocol describes the determination of the separation performance of the H3TATB-based Ni-MOF for a CO₂/N₂ gas mixture using a dynamic breakthrough experiment.

Equipment:

-

Breakthrough analysis system with a packed-bed column

-

Mass flow controllers for CO₂, N₂, and a carrier gas (e.g., He)

-

Mass spectrometer or gas chromatograph for analyzing the outlet gas composition

-

Heating system for adsorbent activation

Procedure:

-

Adsorbent Packing and Activation:

-

Pack a fixed-bed column with a known amount (e.g., 1-5 g) of the synthesized Ni-MOF.

-

Activate the adsorbent in situ by heating it under a flow of an inert gas (e.g., He at 150 °C) for several hours to remove any impurities.

-

Cool the column to the desired experimental temperature (e.g., 298 K) under the inert gas flow.

-

-

Breakthrough Experiment:

-

Switch the gas feed from the inert gas to a gas mixture with a known composition (e.g., 15% CO₂ / 85% N₂ v/v) at a constant total flow rate.

-

Continuously monitor the composition of the gas exiting the column using a mass spectrometer or gas chromatograph.

-

Record the concentration of each gas component at the outlet as a function of time.

-

-

Data Analysis:

-

Plot the normalized outlet concentration (C/C₀) of each gas versus time to obtain the breakthrough curves.

-

The breakthrough time for a specific gas is the time at which its outlet concentration reaches a certain percentage (e.g., 5%) of the inlet concentration.

-

A longer breakthrough time for CO₂ compared to N₂ indicates selective adsorption of CO₂.

-

The adsorption capacity and selectivity can be calculated from the breakthrough curves.

-

Visualizations

Caption: Workflow for the synthesis of H3TATB-based porous materials.

Caption: Experimental workflow for CO₂ adsorption isotherm measurement.

Catalytic Applications of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine-Based Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of materials derived from 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine. These materials, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), demonstrate significant potential in a variety of catalytic applications, ranging from environmental remediation to fine chemical synthesis.

Photocatalytic Degradation of Organic Pollutants

Materials based on this compound and its derivatives are effective photocatalysts for the degradation of organic pollutants in aqueous solutions. Their high surface area and tunable electronic properties allow for efficient light absorption and the generation of reactive oxygen species.

Application Note:

Triazine-based MOFs and COFs can be employed for the degradation of various organic dyes, such as Methylene Blue (MB), Rhodamine B (RhB), and Methyl Orange (MO), as well as other persistent organic pollutants like phenol. These materials exhibit high degradation efficiencies under UV or visible light irradiation. The catalytic activity is attributed to the generation of hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻) which effectively break down the complex organic molecules into simpler, non-toxic compounds.

Quantitative Data for Photocatalytic Degradation:

| Catalyst | Pollutant | Concentration | Catalyst Dose | Light Source | Time (min) | Degradation Efficiency (%) | Reference |

| MOF-S1 (Zinc-based) | Methyl Orange | - | - | UV | - | ~93 | [1] |

| MOF-S1 (Zinc-based) | Rhodamine B | - | - | UV | - | ~74 | [1] |

| DA-CTF | Methylene Blue | 30 mg/L | - | Visible | 60 | 99.2 | [2] |

| DA-CTF | Rhodamine B | 30 mg/L | - | Visible | 60 | 92.3 | [2] |

| CP1 | Methylene Blue | 16 mg/L | 0.3 g/L | Visible | 35 | 95.8 | [3] |

| CP1 | Rhodamine B | 23.95 mg/L | 0.3 g/L | Visible | 35 | 93.7 | [3] |

| Fe3O4@TpMa | Phenol | 10 mg/L | - | - | 40 | 100 | [3] |

Experimental Protocol: Photocatalytic Degradation of Methylene Blue

1. Catalyst Preparation:

-

A specific amount of the triazine-based MOF or COF catalyst is suspended in deionized water.

2. Reaction Setup:

-

In a typical experiment, a 100 mL solution of Methylene Blue (e.g., 10 mg/L) is placed in a beaker.

-

The catalyst (e.g., 50 mg) is added to the solution.

-

The suspension is stirred in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

3. Photocatalytic Reaction:

-

The suspension is then irradiated with a light source (e.g., a 300W Xenon lamp with a UV cut-off filter for visible light).

-

Aliquots of the suspension are withdrawn at regular intervals.

4. Analysis:

-

The withdrawn aliquots are centrifuged to remove the catalyst particles.

-

The concentration of Methylene Blue in the supernatant is determined by measuring the absorbance at its maximum wavelength (λmax = 664 nm) using a UV-Vis spectrophotometer.

-

The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Photocatalytic Hydrogen Evolution

Triazine-based materials, often in the form of composites, can act as efficient photocatalysts for hydrogen (H₂) production from water splitting under visible light irradiation. The extended π-conjugation and nitrogen-rich structure of the triazine core facilitate charge separation and transfer, which are crucial for the hydrogen evolution reaction.

Application Note:

Composites of triazine-based frameworks with materials like boron-doped carbon nitride (BCN) or cadmium sulfide (CdS) have shown significantly enhanced photocatalytic activity for H₂ evolution. These materials utilize visible light to generate electron-hole pairs, and the separated electrons reduce protons to produce hydrogen gas. A sacrificial agent, such as triethanolamine (TEOA), is typically used to consume the holes and prevent charge recombination.

Quantitative Data for Photocatalytic Hydrogen Evolution:

| Catalyst | Sacrificial Agent | Co-catalyst | Light Source | H₂ Evolution Rate | Reference |

| BCN/TPT-15 | - | Pt | Visible (λ ≥ 420 nm) | 193.67 µmol h⁻¹ | [1] |

| 5% TAPT/CN | TEOA | Pt | Visible | 99.54 µmol h⁻¹ | [4] |

| CdS/TFPT-DHTH-COF | - | - | - | 15.75 mmol h⁻¹ g⁻¹ | [5] |

| Optimized CTF | - | Pt | Visible (>420 nm) | 1072 µmol h⁻¹ g⁻¹ | [6] |

Experimental Protocol: Photocatalytic Hydrogen Evolution

1. Catalyst Dispersion:

-

25 mg of the triazine-based photocatalyst is dispersed in a mixture of water (8.3 mL), triethanolamine (8.3 mL), and methanol (8.3 mL) in a quartz flask.[7]

2. Co-catalyst Loading:

-

A platinum co-catalyst (e.g., 3 wt.%) is added to the suspension, typically from a solution of H₂PtCl₆.[7]

3. Reaction Setup:

-

The suspension is ultrasonicated for 10 minutes to ensure uniform dispersion.[7]

-

The flask is sealed with a septum and degassed by bubbling with an inert gas (e.g., N₂) for 30 minutes to remove air.[7]

4. Photocatalytic Reaction:

-

The reaction vessel is placed in a photocatalytic reactor and irradiated with a light source (e.g., a 300W Xe lamp with a λ > 420 nm cut-off filter).[7]

-

The temperature of the reaction is maintained using a cooling water circulation system.

5. Product Analysis:

-

The amount of evolved hydrogen is periodically measured using a gas chromatograph equipped with a thermal conductivity detector (TCD) and a molecular sieve column, using argon as the carrier gas.

Suzuki-Miyaura Cross-Coupling Reactions

Palladium nanoparticles supported on triazine-based porous organic polymers serve as highly efficient and recyclable heterogeneous catalysts for Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation for the synthesis of biaryls, which are important structures in pharmaceuticals and advanced materials.

Application Note:

The high surface area and nitrogen-rich porous structure of triazine-based polymers can effectively stabilize palladium nanoparticles, preventing their aggregation and leaching. This leads to high catalytic activity and excellent reusability. These catalysts can be used for the coupling of a wide range of aryl halides with arylboronic acids.

Quantitative Data for Suzuki-Miyaura Cross-Coupling:

| Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| Iodobenzene | Phenylboronic acid | Biphenyl | >95 |

| 4-Iodotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |

| 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 |

| 1-Iodo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | >95 |

| 4-Iodoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | >95 |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

1. Catalyst Preparation:

-

Palladium nanoparticles are immobilized on the triazine-based porous organic polymer support.

2. Reaction Setup:

-

In a reaction vessel, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined.

-

The Pd-supported triazine polymer catalyst (e.g., 1 mol% Pd) is added.

-

A suitable solvent (e.g., a mixture of dioxane and water) is added.

3. Reaction:

-

The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred for a designated time (e.g., 2-24 hours) until the reaction is complete (monitored by TLC or GC).

4. Product Isolation and Catalyst Recovery:

-

After cooling, the solid catalyst is separated by filtration or centrifugation.

-

The catalyst is washed with a solvent and dried for reuse.

-

The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous Na₂SO₄.

-

The solvent is evaporated, and the crude product is purified by column chromatography.

CO₂ Cycloaddition Reactions

Triazine-based MOFs can act as efficient heterogeneous catalysts for the chemical fixation of carbon dioxide (CO₂) through its cycloaddition to epoxides, producing valuable cyclic carbonates. This reaction is an environmentally friendly process that utilizes a greenhouse gas as a C1 feedstock.

Application Note:

The Lewis acidic metal sites and basic nitrogen sites within the triazine-based MOF structure can synergistically catalyze the cycloaddition of CO₂ to various epoxides. The reactions can often be performed under relatively mild conditions. The resulting cyclic carbonates have applications as green solvents and electrolytes for lithium-ion batteries.

Quantitative Data for CO₂ Cycloaddition:

| Catalyst | Epoxide Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Mn-URJC-13 | Propylene Oxide | Room Temp | 1.2 | - | 99 | >99 | [8] |

| Mn-URJC-13 | Epichlorohydrin | Room Temp | 1.2 | - | 87 | - | [8] |

| Nanocatalyst | Glycidol | 90 | 1 | 2 | 90 | 89 | [8] |

| Ni-ImzAdn | Styrene Oxide | - | Ambient | - | 93 (Yield) | - | [8] |

Experimental Protocol: CO₂ Cycloaddition

1. Reaction Setup:

-

The triazine-based MOF catalyst and a co-catalyst (e.g., a quaternary ammonium salt like TBAB) are placed in a high-pressure reactor.

-

The epoxide substrate is added to the reactor.

2. Reaction:

-

The reactor is sealed and pressurized with CO₂ to the desired pressure.

-

The reaction mixture is heated to the specified temperature and stirred for the required duration.

3. Product Analysis:

-

After the reaction, the reactor is cooled, and the excess CO₂ is carefully vented.

-

The product mixture is analyzed by gas chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of the epoxide and the yield of the cyclic carbonate.

4. Catalyst Recycling:

-

The solid catalyst can be recovered by filtration or centrifugation, washed with a suitable solvent, dried, and reused in subsequent reaction cycles.

Visualizations

Synthesis of a Triazine-Based MOF

Caption: Synthesis of a triazine-based MOF via a solvothermal method.

General Workflow for Heterogeneous Catalysis

Caption: General workflow for a heterogeneous catalytic reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PlumX [plu.mx]

- 6. Fast tuning of covalent triazine frameworks for photocatalytic hydrogen evolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

Application Notes: 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine in Drug Delivery Systems

Introduction

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, also known as H3TATB or 4,4′,4′′-s-Triazine-2,4,6-triyl-tribenzoic acid, is a highly symmetrical, rigid organic linker. Its trigonal geometry and three carboxylate functional groups make it an exceptional building block for the synthesis of Metal-Organic Frameworks (MOFs). MOFs constructed from this linker can exhibit high porosity, large surface areas, and tunable pore sizes, which are critical attributes for advanced drug delivery systems.

When combined with biocompatible metal ions such as Zirconium (Zr⁴⁺) or Zinc (Zn²⁺), H3TATB can form nanoscale MOFs (NMOFs) that are promising candidates for therapeutic applications. These NMOFs can encapsulate significant quantities of therapeutic agents within their porous structure. The release of the encapsulated drug can be controlled and often triggered by specific physiological conditions, such as the lower pH found in tumor microenvironments or within endosomes. This targeted release mechanism enhances therapeutic efficacy while minimizing systemic side effects.

These notes provide an overview and generalized protocols for the synthesis, characterization, drug loading, and evaluation of MOF-based drug delivery systems utilizing the this compound linker.

Section 1: Synthesis and Characterization of a Zr-TATB MOF Carrier

A common and effective strategy for creating a stable, biocompatible drug carrier is to synthesize a Zirconium-based MOF. The strong coordination between zirconium clusters and carboxylate linkers results in MOFs with excellent chemical and thermal stability, which is crucial for in vivo applications.

Protocol 1: Solvothermal Synthesis of Zr-TATB MOF

This protocol describes a general solvothermal method for synthesizing a nanoscale Zirconium-TATB MOF (hereafter referred to as Zr-TATB).

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

This compound (H3TATB)

-

Acetic Acid (or other modulators like Benzoic Acid)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless-steel autoclave

Procedure:

-

In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 25 mg) and the H3TATB linker (e.g., 20 mg) in 10 mL of DMF.

-

Add a modulator, such as acetic acid (e.g., 0.5 mL), to the solution. The modulator helps control the particle size and crystallinity of the NMOFs.

-

Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is formed.

-

Transfer the solution to a 25 mL Teflon-lined autoclave.

-

Seal the autoclave and heat it in a convection oven at 120°C for 24-48 hours.

-

After cooling to room temperature, collect the resulting white precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).

-

Wash the product sequentially with fresh DMF (3 times) and ethanol (3 times) to remove un

Synthesis of Metal-Organic Frameworks Utilizing a Triazine-Based Ligand: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental synthesis of Metal-Organic Frameworks (MOFs) using a triazine-based tricarboxylic acid ligand. While specific protocols for MOFs derived from 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine are not extensively reported in publicly available literature, this note details a well-established solvothermal method for a closely related analogue, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT). The structural similarity of these ligands makes the described protocol for the synthesis of a zinc-based MOF, designated MOF-S1, a highly relevant and adaptable starting point for researchers.

Introduction to Triazine-Based MOFs

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The selection of the organic linker is crucial in determining the resulting MOF's topology, porosity, and functional properties. Ligands based on a 1,3,5-triazine core are of particular interest due to their rigid, planar structure and C3 symmetry, which can lead to highly ordered and porous frameworks. The presence of multiple carboxylate groups allows for strong coordination to metal centers, forming robust and stable MOF structures. These materials have shown significant promise in various applications, including gas storage and separation, catalysis, and drug delivery.

Experimental Protocol: Solvothermal Synthesis of a Zinc-Based MOF (MOF-S1)

This section details the solvothermal synthesis of MOF-S1, a zinc-based MOF utilizing the ligand 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT).[1][2][3]

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Equipment:

-

40 mL glass vial with a screw cap

-

Beaker

-

Magnetic stirrer and stir bar

-

Oven

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

-

Preparation of Metal Salt Solution: In a 40 mL glass vial, dissolve 204 mg of zinc nitrate hexahydrate in 0.6 mL of deionized water.

-

Preparation of Ligand Solution: In a separate beaker, dissolve 122 mg of TCPT in 10 mL of DMF.

-

Mixing of Reagents: Transfer the TCPT solution into the glass vial containing the zinc nitrate solution.

-

Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 105 °C for 14 hours.[1]

-

Isolation and Purification: After the reaction is complete, allow the vial to cool to room temperature. White hexagonal rod-shaped crystals of the MOF will have formed.[1] Collect the crystals by filtration and wash them with fresh DMF to remove any unreacted starting materials.

-

Drying: Dry the resulting MOF product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the solvothermal synthesis of MOF-S1.

| Parameter | Value | Reference |

| Reactants | ||

| Metal Salt | Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) | [1] |

| Ligand | 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) | [1] |

| Reaction Conditions | ||

| Solvent System | DMF / Deionized Water | [1] |

| Temperature | 105 °C | [1] |

| Reaction Time | 14 hours | [1] |

| Product Properties | ||

| Product Name | MOF-S1 | [1] |

| Formula | [Zn₂(TCPT)·xH₂O] | [1] |

| Crystal System | Trigonal | [1][2][3] |

| Langmuir Surface Area | 711 m²/g | [1][2] |

| Median Pore Width | ~6.5 Å | [2] |

| CO₂ Uptake (273 K) | 2.4 mmol/g | [1] |

| H₂ Uptake (77 K) | 7.6 mmol/g | [1] |